molecular formula C17H24N2O2 B2643043 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034466-94-7

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B2643043
M. Wt: 288.391
InChI Key: NOIYBFLAGIOBJA-UHFFFAOYSA-N
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Description

The compound is a derivative of phenyl(pyrrolidin-1-yl)methanone . The pyrrolidine ring is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include a cyclopropyl group and a dimethylamino group attached to phenyl rings .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on synthesizing novel derivatives related to the chemical structure , specifically pyrrole chalcone derivatives, and found these compounds to possess good antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Hublikar et al., 2019).

Stereospecific Synthesis and Configurations

Research into the stereospecific synthesis of pyrrolidines, including the study of sugar-derived enones and their reactions with stabilized azomethine ylides, indicates that compounds related to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone can be utilized in creating varied molecular configurations. This has implications in the synthesis of complex organic compounds with specific stereochemistry (Oliveira Udry et al., 2014).

Organotin(IV) Complexes and Antimicrobial Properties

A study involving organotin(IV) complexes of derivatives similar to the compound demonstrated that these complexes have better antibacterial activities and potential as drugs. This highlights the role of such compounds in medicinal chemistry and drug development (Singh et al., 2016).

Electrochemical Behavior in Protic Medium

Investigations into the electrochemical behavior of related compounds in a protic medium reveal insights into their reactivity and potential applications in electrochemistry and materials science (David et al., 1995).

Synthesis of Quinones and Crystallography

Research into the oxidation of related pyrrolidinones to quinones and subsequent crystallographic studies demonstrates the utility of these compounds in organic synthesis and structural chemistry (Michael et al., 1990).

Synthesis of Enantiomeric Pairs

The synthesis of enantiomeric pairs of pyrrolidine derivatives indicates the potential of these compounds in creating optically active substances, which is crucial in the field of stereochemistry and pharmaceuticals (Yamamoto et al., 1993).

Catalytic Properties in Palladacycles

A study on cyclopalladated complexes with structures related to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone showed their catalytic properties, emphasizing their role in catalysis and material science applications (Yang et al., 2009).

properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18(2)15-5-3-4-14(10-15)17(20)19-9-8-16(11-19)21-12-13-6-7-13/h3-5,10,13,16H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIYBFLAGIOBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

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